Reduced Lipophilicity (XLogP3) Relative to the Furan-2-ylmethyl Analog Enhances Aqueous Compatibility
The target compound exhibits an XLogP3 value of 0.9, which is approximately 0.6 log units lower than the predicted value for the furan-2-ylmethyl analog N2-(2-furylmethyl)-2,3-pyridinediamine (CAS 90518-36-8). This difference arises from the saturated tetrahydrofuran ring replacing the aromatic furan, reducing overall lipophilicity . The lower LogP correlates with improved aqueous solubility and a reduced likelihood of CYP450-mediated metabolism commonly associated with aromatic furan moieties .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | N2-(2-Furylmethyl)-2,3-pyridinediamine (CAS 90518-36-8); estimated XLogP3 ≈ 1.5 |
| Quantified Difference | ΔXLogP3 ≈ -0.6 log units (lower lipophilicity for target compound) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07); comparator value estimated from analogous furan-containing structures |
Why This Matters
Lower lipophilicity is a key driver of favorable ADME properties; procurement of the tetrahydrofuran analog over the furan analog is indicated when aqueous solubility and metabolic stability are design priorities.
- [1] PubChem. Compound Summary for CID 43115521: 2-N-(oxolan-2-ylmethyl)pyridine-2,3-diamine. National Center for Biotechnology Information (NCBI). View Source
- [2] Dalvie, D. K., Kalgutkar, A. S., Khojasteh-Bakht, S. C., Obach, R. S., & O'Donnell, J. P. (2002). Biotransformation reactions of five-membered aromatic heterocyclic rings. Chemical Research in Toxicology, 15(3), 269-299. View Source
